![molecular formula C14H12N2O2 B2935928 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one CAS No. 33421-59-9](/img/structure/B2935928.png)

3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

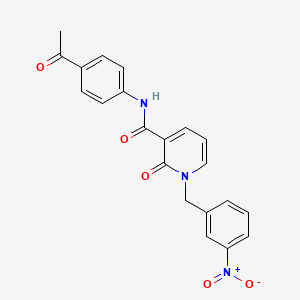

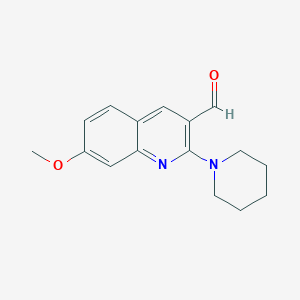

The compound “3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is fused with a pyran ring, which is a 6-membered ring containing one oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyrazole with a suitable precursor for the pyran ring. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyran and pyrazole rings, with additional functional groups attached. These include two methyl groups and a phenyl group .Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. These could include reactions at the pyrazole ring, such as substitutions, as well as reactions involving the other functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the structure and functional groups present. For example, as an aromatic compound, it would likely be relatively stable and could potentially have interesting optical properties .Aplicaciones Científicas De Investigación

Photochemical Studies

3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one has been studied for its photochemical properties. Irradiation of this compound in acetonitrile solution results in the formation of cis-head-to-tail [2+2] dimers. Additionally, when irradiated in ethanol, it undergoes dimerization and photocleavage to yield specific carboxylate compounds (Pavlik et al., 2008).

Catalyst-Free Synthesis Applications

This compound plays a role in catalyst-free synthesis processes. For instance, it is involved in the aqueous, catalyst-free synthesis of certain carbonitriles, highlighting its significance in environmentally benign procedures and high-yield reactions (Yu et al., 2014).

Molecular and Theoretical Studies

Molecular orbital calculations and Density Functional Theory studies of pyranopyrazoles, which include 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one derivatives, provide insights into their spatial characteristics and atomic contributions. These studies are crucial for understanding the chemical behavior of these compounds (Al-Amiery et al., 2012).

Novel Synthetic Routes and Kinetic Studies

The compound has been studied in the context of novel synthetic routes under specific catalysis conditions, contributing to our understanding of reaction kinetics and efficiencies in organic synthesis (Wang et al., 2015).

Structural Analysis and Crystallography

Structural analysis of this compound through methods like X-ray crystallography enhances the understanding of its molecular geometry and intermolecular interactions, which is essential for designing new materials and pharmaceuticals (Ahmad et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-9-8-12-13(14(17)18-9)10(2)15-16(12)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLNHAGJDXPCGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-Cyano-N-(2,5-dichlorophenyl)-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2935847.png)

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2935858.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2935862.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)